Cas no 399030-99-0 ((R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid)

(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid is a chiral non-proteinogenic amino acid derivative featuring a methoxy-substituted indole moiety. This compound is of significant interest in medicinal chemistry and biochemical research due to its structural similarity to tryptophan, making it a valuable intermediate for the synthesis of bioactive molecules and peptidomimetics. The (R)-enantiomer offers stereochemical specificity, which is crucial for studying enzyme-substrate interactions or designing receptor-targeted compounds. Its methoxy group enhances stability and modulates electronic properties, facilitating applications in fluorescence labeling or as a building block for drug discovery. High purity and well-defined stereochemistry ensure reproducibility in research applications.
(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid structure
399030-99-0 structure
Product name:(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
CAS No:399030-99-0
MF:C12H14N2O3
MW:234.251163005829
MDL:MFCD19105440
CID:1025662
PubChem ID:57474330

(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
    • 6-METHOXY-D-TRYPTOPHAN
    • D-Tryptophan, 6-methoxy-
    • DB-327967
    • (2R)-2-AMINO-3-(6-METHOXY-1H-INDOL-3-YL)PROPANOIC ACID
    • DTXSID70726821
    • 399030-99-0
    • MFCD19105440
    • AKOS016003645
    • (S)-2-AMINO-3-(6-METHOXY-1H-INDOL-3-YL)-PROPIONIC ACID
    • (R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoicacid
    • MDL: MFCD19105440
    • Inchi: InChI=1S/C12H14N2O3/c1-17-8-2-3-9-7(4-10(13)12(15)16)6-14-11(9)5-8/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m1/s1
    • InChI Key: ASMBUJRMSWTSLE-SNVBAGLBSA-N
    • SMILES: COC1=CC2=C(C=C1)C(=CN2)C[C@H](C(=O)O)N

Computed Properties

  • Exact Mass: 234.10044231g/mol
  • Monoisotopic Mass: 234.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 88.3Ų

(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM234092-1g
(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
399030-99-0 95%
1g
$1113 2021-06-09
Alichem
A199010048-5g
(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
399030-99-0 95%
5g
$5065.20 2023-09-02
Alichem
A199010048-1g
(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
399030-99-0 95%
1g
$1569.54 2023-09-02
A2B Chem LLC
AF87616-1g
(R)-2-Amino-3-(6-methoxy-1h-indol-3-yl)propanoic acid
399030-99-0 97%
1g
$529.00 2024-04-20
1PlusChem
1P00CM0W-500mg
6-Methoxy-D-tryptophan
399030-99-0 97%
500mg
$305.00 2024-05-03
eNovation Chemicals LLC
D490734-1G
6-METHOXY-D-TRYPTOPHAN
399030-99-0 95%
1g
$960 2023-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M50110-0.5g
6-methoxy-D-tryptophan
399030-99-0 97%
0.5g
¥2999.0 2024-07-19
Chemenu
CM234092-1g
(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
399030-99-0 95%
1g
$1113 2023-02-18
A2B Chem LLC
AF87616-500mg
(R)-2-Amino-3-(6-methoxy-1h-indol-3-yl)propanoic acid
399030-99-0 97%
500mg
$343.00 2024-04-20
Aaron
AR00CM98-500mg
6-Methoxy-D-tryptophan
399030-99-0 97%
500mg
$352.00 2025-02-13

Additional information on (R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid

(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic Acid: A Comprehensive Overview

Introduction

Cas No 399030-99-0, also known as (R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a chiral amino acid derivative with a unique structure that has garnered attention due to its potential applications in drug discovery and development. The molecule consists of an indole ring substituted with a methoxy group at the 6-position and an amino acid moiety at the 3-position, making it a structurally complex and functionally versatile compound.

Structural Features and Synthesis

The structure of (R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid is characterized by its indole core, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring. The methoxy group at the 6-position of the indole ring introduces electron-donating properties, which can influence the compound's reactivity and biological activity. The amino acid moiety attached at the 3-position of the indole ring includes an amino group (-NH2) and a carboxylic acid group (-COOH), making it an α-amino acid derivative.

The synthesis of this compound involves multi-step organic reactions, including Friedel-Crafts alkylation, oxidation, and stereoselective synthesis techniques. Recent advancements in asymmetric catalysis have enabled the efficient synthesis of the (R)-enantiomer, which is crucial for its biological activity studies.

Biological Activity and Applications

Recent studies have highlighted the potential of (R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid as a lead compound in drug discovery. Its unique structure allows it to interact with various biological targets, including enzymes, receptors, and ion channels. For instance, research has shown that this compound exhibits neuroprotective properties by modulating glutamate signaling pathways, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer's disease.

In addition to its neuroprotective effects, (R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid has also been investigated for its anti-inflammatory and anti-tumor activities. Preclinical studies have demonstrated its ability to inhibit pro-inflammatory cytokines and induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.

Recent Research Findings

Recent research has focused on understanding the mechanism of action of (R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid at the molecular level. Using advanced techniques such as X-ray crystallography and molecular dynamics simulations, scientists have elucidated how this compound interacts with its target proteins. These studies have provided valuable insights into its binding affinity and selectivity, paving the way for further optimization of its pharmacokinetic properties.

Moreover, collaborative efforts between academic institutions and pharmaceutical companies have led to the development of analogs of this compound with improved bioavailability and efficacy. These analogs are currently under preclinical evaluation for their potential therapeutic applications.

Conclusion

In summary, (R)-2-Amino-3-(6-methoxy-1H-indol-3

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